molecular formula C16H34O4P- B14612500 2-Hydroxyethyl tetradecylphosphonate CAS No. 59259-21-1

2-Hydroxyethyl tetradecylphosphonate

Cat. No.: B14612500
CAS No.: 59259-21-1
M. Wt: 321.41 g/mol
InChI Key: WYYTUFILGMUKPT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl tetradecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long alkyl chain and a hydroxyethyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl tetradecylphosphonate typically involves the reaction of tetradecylphosphonic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Tetradecylphosphonic acid and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, at elevated temperatures.

    Product Isolation: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl tetradecylphosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The phosphonate group can be reduced to a phosphine oxide.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Tetradecylphosphonic acid derivatives.

    Reduction: Tetradecylphosphine oxide.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl tetradecylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and as a component in liposome formulations.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl tetradecylphosphonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases in a mixture. It can also form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethylphosphonate: Lacks the long alkyl chain, making it less effective as a surfactant.

    Tetradecylphosphonic acid: Does not have the hydroxyethyl group, limiting its solubility in water.

    2-Aminoethylphosphonate: Contains an amino group instead of a hydroxyethyl group, altering its chemical properties and applications.

Uniqueness

2-Hydroxyethyl tetradecylphosphonate is unique due to its combination of a long alkyl chain and a hydroxyethyl group, which imparts both hydrophobic and hydrophilic properties. This makes it an effective surfactant and versatile compound for various applications.

Properties

CAS No.

59259-21-1

Molecular Formula

C16H34O4P-

Molecular Weight

321.41 g/mol

IUPAC Name

2-hydroxyethoxy(tetradecyl)phosphinate

InChI

InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(18,19)20-15-14-17/h17H,2-16H2,1H3,(H,18,19)/p-1

InChI Key

WYYTUFILGMUKPT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCP(=O)([O-])OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.